N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Catalog No.
S12397640
CAS No.
853330-19-5
M.F
C16H18N2O4
M. Wt
302.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propana...

CAS Number

853330-19-5

Product Name

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]-N-propan-2-ylpropanamide

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C16H18N2O4/c1-11(2)17-16(19)9-7-14-6-8-15(22-14)12-4-3-5-13(10-12)18(20)21/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,19)

InChI Key

QKOTXECLPFPLLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound characterized by a unique structure that includes a furan ring substituted with a nitrophenyl group and an isopropyl-propanamide side chain. The molecular formula of this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 302.32 g/mol. The presence of the nitrophenyl group contributes to its chemical reactivity, while the furan ring imparts distinct electronic properties, making it an interesting subject for various chemical and biological studies .

  • Oxidation: The nitro group can be reduced to form amine derivatives or oxidized to produce nitroso compounds.
  • Reduction: The compound can be subjected to catalytic hydrogenation, leading to the formation of amine derivatives.
  • Substitution: Electrophilic substitution reactions can occur on the furan ring, allowing for further functionalization.

Research indicates that N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibits potential biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, suggesting that it may have therapeutic potential in treating various diseases. Its mechanism of action likely involves interactions with specific molecular targets within biological systems, which could lead to significant biological effects .

The synthesis of N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions:

  • Formation of the Furan Ring: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Nitration: The furan ring is nitrated using a nitrating agent such as nitric acid or a nitrating mixture.
  • Amidation: The resulting nitrophenyl-furan intermediate is reacted with isopropylamine and a suitable coupling agent to yield the final product.

In industrial settings, these methods can be scaled up using continuous flow reactors and optimized reaction conditions to enhance yield and purity.

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide finds applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts.
  • Industry: Employed in the development of new materials and chemical processes due to its unique properties .

Studies on N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide have focused on its interactions with biological targets. The nitro group may participate in redox reactions, influencing cellular redox states, while the furan ring can engage in electron transfer processes. These interactions are crucial for understanding its biological activity and potential therapeutic applications.

Several compounds share structural similarities with N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide. Key examples include:

  • N-(2-Nitrophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
  • N-(3-Nitrophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
  • N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Uniqueness

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is distinguished by its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes compared to similar compounds. This specificity makes it valuable for targeted applications in medicinal chemistry and materials science .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.12665706 g/mol

Monoisotopic Mass

302.12665706 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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